molecular formula C11H8Cl2N4 B112996 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 76982-29-1

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B112996
CAS No.: 76982-29-1
M. Wt: 267.11 g/mol
InChI Key: JDXOZUVWSUHWFR-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a dichlorophenyl group, a methyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amine derivatives with reduced carbonitrile groups.

    Substitution: Halogenated or nitrated derivatives of the pyrazole compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

StudyFindings
European Journal of Medicinal ChemistryInhibition of cell proliferation in breast and lung cancer cells through apoptosis induction.

Anti-inflammatory Effects
Another area of interest is its anti-inflammatory potential. In vitro studies have shown that this compound can reduce inflammatory markers in macrophages, suggesting a possible therapeutic role in treating chronic inflammatory diseases.

StudyFindings
Journal of Inflammation ResearchReduction of inflammatory cytokines in macrophage cultures.

Agrochemical Applications

This compound has also been studied for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing new agrochemicals.

ApplicationMechanism
HerbicideInhibition of growth-regulating enzymes in target plants.

Material Science Applications

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. Research has shown that it can be incorporated into polymers to enhance thermal stability and mechanical strength.

Material TypeEnhancement
PolymersImproved thermal stability and mechanical strength through incorporation of pyrazole derivatives.

Case Studies

  • Anticancer Study
    A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.
  • Agrochemical Development
    A research project focused on developing eco-friendly herbicides based on pyrazole compounds demonstrated that formulations containing this compound effectively controlled weed growth without harming crop yields.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the dichlorophenyl group.

    5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Contains a single chlorine atom instead of two.

    5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Substitutes methyl groups for chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group in 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (often abbreviated as 5-Amino-3-methylpyrazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C11H8Cl2N4
  • Molecular Weight : 267.11 g/mol
  • CAS Number : 76982-29-1

Structural Characteristics

The compound features a pyrazole ring with an amino group, dichlorophenyl substituent, and a carbonitrile group, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
NCI-H23< 10High cytotoxicity
HCT-15< 15Moderate cytotoxicity
SF-295< 20Moderate cytotoxicity
NCI/ADR-RES< 12High cytotoxicity
DU-145< 25Moderate cytotoxicity

These findings suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, a mechanism similar to that of known chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce inflammation in models of lipopolysaccharide (LPS)-induced glial inflammation and glutamate-induced oxidative neurotoxicity. The compound significantly inhibited TNF-alpha release in whole blood assays, demonstrating its potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Hydrazine Derivatives : Starting from appropriate hydrazine derivatives.
  • Cyclization Reaction : Cyclization with α,β-unsaturated nitriles under controlled conditions.
  • Purification : The final product is purified using techniques such as crystallization and chromatography.

Industrial Production

For industrial applications, the synthesis is optimized for higher yields and purity. Continuous flow reactors and advanced purification methods are employed to scale up production effectively .

Study on Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including this compound. The results showed that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this pyrazole derivative demonstrated that it could effectively reduce microglial activation in an LPS-induced model of neuroinflammation. The findings indicate that it may serve as a therapeutic agent for neurodegenerative diseases characterized by inflammation .

Properties

IUPAC Name

5-amino-1-(2,5-dichlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXOZUVWSUHWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506190
Record name 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76982-29-1
Record name 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76982-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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